An In-depth Technical Guide to 3-Bromotoluene-d7: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromotoluene-d7: Properties, Synthesis, and Applications
For the modern research scientist and drug development professional, precision and reliability in analytical chemistry are paramount. The use of isotopically labeled internal standards has become a cornerstone of quantitative analysis, particularly in mass spectrometry-based methods. This guide provides a comprehensive technical overview of 3-Bromotoluene-d7, a deuterated aromatic compound, highlighting its chemical properties, structure, synthesis, and critical applications in scientific research.
Molecular Structure and Physicochemical Properties
3-Bromotoluene-d7 is a deuterated analog of 3-bromotoluene, where all seven hydrogen atoms have been replaced with deuterium. This isotopic substitution is key to its utility as an internal standard, as it is chemically almost identical to its non-deuterated counterpart but is distinguishable by its higher mass.
The structure consists of a benzene ring where a bromine atom and a deuterated methyl group (-CD3) are attached to the first and third carbon atoms, respectively, and the remaining four aromatic protons are also replaced by deuterium.
Table 1: Physicochemical Properties of 3-Bromotoluene and 3-Bromotoluene-d7
| Property | 3-Bromotoluene | 3-Bromotoluene-d7 | Source |
| Molecular Formula | C₇H₇Br | C₇D₇Br | [1][2] |
| Molecular Weight | 171.03 g/mol | 178.08 g/mol | [1][2] |
| CAS Number | 591-17-3 | 1185318-69-7 | [1][2] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [3] |
| Boiling Point | 183.7 °C at 760 mmHg | Expected to be slightly higher than 3-bromotoluene | [4] |
| Melting Point | -39.8 °C | Expected to be similar to 3-bromotoluene | [4] |
| Density | 1.41 g/mL at 25 °C | Expected to be slightly higher than 3-bromotoluene | [4] |
| Solubility | Insoluble in water; soluble in ethanol and ether | Insoluble in water; soluble in organic solvents | [4] |
| Refractive Index (n20/D) | 1.552 | Expected to be similar to 3-bromotoluene | [4] |
| Isotopic Enrichment | Not Applicable | Typically ≥98 atom % D | [5] |
Synthesis of 3-Bromotoluene-d7
The synthesis of 3-Bromotoluene-d7 involves the introduction of deuterium atoms onto the toluene scaffold, followed by bromination. A common strategy is to first prepare toluene-d8 and then introduce the bromine atom at the meta position.
Proposed Synthesis Workflow
Caption: A plausible synthetic route for 3-Bromotoluene-d7.
A general procedure for the synthesis of bromotoluene involves the diazotization of 3-bromo-4-aminotoluene followed by reduction[6]. For the deuterated analog, a common method for the bromination of toluene involves using bromine in the presence of a Lewis acid catalyst like iron(III) bromide, which directs the bromine to the ortho and para positions. To obtain the meta-substituted product, alternative synthetic strategies are often employed. One such method involves the diazotization of m-toluidine, followed by a Sandmeyer reaction with cuprous bromide.
Applications in Research and Drug Development
The primary application of 3-Bromotoluene-d7 is as an internal standard in quantitative analysis using mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[7].
The Role of Deuterated Internal Standards
In quantitative mass spectrometry, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. The use of a stable isotope-labeled internal standard, such as 3-Bromotoluene-d7, is considered the gold standard for quantitative bioanalysis[8]. This is because its physicochemical properties are very similar to the analyte of interest (the non-deuterated 3-bromotoluene), meaning it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization behavior allow the deuterated standard to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification[7][9].
Specific Use Case: Environmental and Toxicological Analysis
3-Bromotoluene can be found as an environmental contaminant or as a metabolite of certain industrial chemicals. Its accurate quantification in complex matrices like soil, water, or biological tissues is crucial for environmental monitoring and toxicological studies. The use of 3-Bromotoluene-d7 as an internal standard in such analyses significantly improves the reliability of the results.
Experimental Protocol: Quantification of 3-Bromotoluene in a Sample Matrix using GC-MS with 3-Bromotoluene-d7 as an Internal Standard
This section outlines a general workflow for the quantification of 3-bromotoluene in a liquid sample using 3-Bromotoluene-d7 as an internal standard.
Materials and Reagents
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3-Bromotoluene (analytical standard)
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3-Bromotoluene-d7 (internal standard)
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High-purity organic solvent (e.g., hexane or dichloromethane)
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Sample matrix (e.g., water, plasma)
-
Vortex mixer
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Centrifuge
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GC-MS system
Workflow Diagram
Caption: A typical workflow for quantitative analysis using an internal standard.
Step-by-Step Methodology
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Preparation of Standards and Samples:
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Prepare a stock solution of 3-Bromotoluene and 3-Bromotoluene-d7 in a suitable organic solvent.
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Create a series of calibration standards by spiking a blank matrix with known concentrations of 3-Bromotoluene and a constant concentration of 3-Bromotoluene-d7.
-
For the unknown samples, add the same constant amount of 3-Bromotoluene-d7.
-
-
Sample Extraction:
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent to the aqueous sample, vortexing, and separating the organic layer.
-
Alternatively, use solid-phase extraction (SPE) for cleaner extracts.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for both 3-bromotoluene (e.g., m/z 170, 91) and 3-bromotoluene-d7 (e.g., m/z 177, 98).
-
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of the analyte in the unknown samples from the calibration curve.
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Safety and Handling
3-Bromotoluene is a flammable liquid and is harmful if swallowed. It can cause skin, eye, and respiratory irritation[9][10][11]. It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As 3-Bromotoluene-d7 has a very similar chemical structure, it should be handled with the same precautions. Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents[10].
Conclusion
3-Bromotoluene-d7 is a valuable tool for researchers and drug development professionals who require accurate and precise quantification of 3-bromotoluene. Its use as an internal standard in mass spectrometry-based methods helps to mitigate the variability inherent in complex sample analysis, thereby ensuring the reliability and validity of the obtained data. Understanding its chemical properties, synthesis, and proper application is essential for its effective use in the laboratory.
References
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PubChem. 3-Bromotoluene. National Center for Biotechnology Information. [Link]
- Google Patents. CN105669364A - Method for synthesizing bromotoluene.
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Pharmaffiliates. CAS No : 1185318-69-7 | Chemical Name : 3-Bromotoluene D7. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
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ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
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Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
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PubMed. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. [Link]
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SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? [Link]
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Cole-Parmer. Material Safety Data Sheet - 3-Bromotoluene, 99%. [Link]
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Oreate. 3-Bromotoluene: Properties, Applications, and Synthesis. [Link]
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